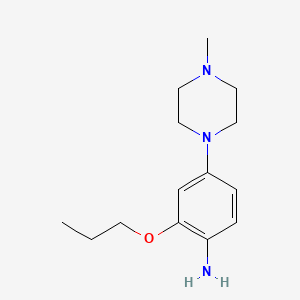![molecular formula C12H21ClN2O B1465629 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1178061-41-0](/img/structure/B1465629.png)
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
概要
説明
The compound “3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom . These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and piperidine rings, possibly through a ring-closing reaction . The chlorine atom could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrrolidine and piperidine rings would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could affect its reactivity and the presence of the nitrogen-containing rings could influence its solubility .科学的研究の応用
Novel Synthesis Methods
A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally similar compound, was proposed, utilizing exhaustive catalytic hydrogenation. This approach offers a simpler alternative to previously complex synthesis methods, indicating potential pathways for the synthesis of related compounds, including "3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one" (Smaliy et al., 2011).
Chemical Properties and Reactivity
Studies on compounds with similar structures have demonstrated a wide range of chemical properties and reactivity, offering insights into how "this compound" might behave under different conditions. For example, the hydrogen-bonded structures of compounds involving chloranilic acid with pyrrolidin-2-one and piperidin-2-one have been investigated, revealing the significance of O-H...O hydrogen bonds in their crystal structures (Gotoh & Ishida, 2011).
Pharmacological Applications
The structural features of "this compound" suggest potential pharmacological applications. Compounds with similar structural components have been explored for their pharmacological activities, including antiarrhythmic and antihypertensive effects, as well as alpha-adrenolytic properties. For instance, a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives exhibited significant antiarrhythmic and antihypertensive activities, which might be related to the alpha-adrenolytic properties of these compounds (Malawska et al., 2002).
Additionally, synthesis and evaluation of pyrrolidin-2-one derivatives have highlighted their potential as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents, further supporting the potential therapeutic applications of related compounds (Kulig et al., 2010).
作用機序
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially be relevant to the compound “3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one”, but without specific studies, it’s hard to say for certain.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the nature of any metabolic products formed in the body .
将来の方向性
生化学分析
Biochemical Properties
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds . Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes related to cell cycle regulation and apoptosis . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, by binding to its active site . This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, affecting neuronal signaling. Additionally, this compound can interact with DNA, influencing gene expression by modulating the binding of transcription factors to promoter regions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation products may have different biological activities, potentially leading to altered cellular responses in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound can be metabolized into various intermediates, which may have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetic profile of the compound, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins in the blood can influence the distribution of the compound to various tissues, impacting its bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
3-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCLPYBQARBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465546.png)

![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)
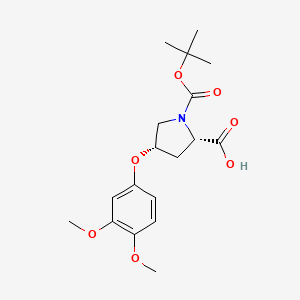
![(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465554.png)

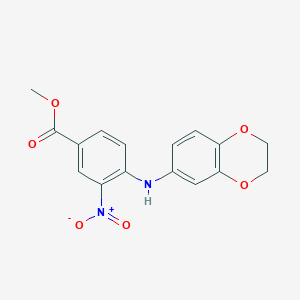
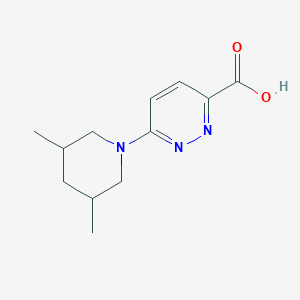
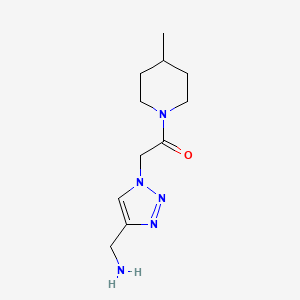
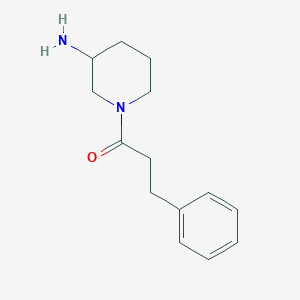
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol](/img/structure/B1465565.png)
![1-(6-Quinolinylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B1465566.png)
![1-(1,3,4,6,11,11a-Hexahydro-2H-pyrazino[1,2-b]isoquinolin-3-yl)-1-ethanol](/img/structure/B1465567.png)
